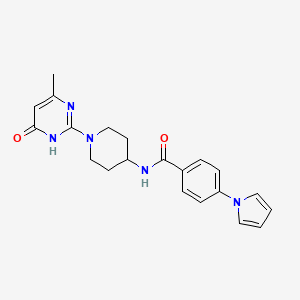
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-4-(1H-pyrrol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-4-(1H-pyrrol-1-yl)benzamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and biological activities. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for their anti-tubercular activity . Another study synthesized derivatives of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N(4,6-dimethyl-2-pyrimidinyl)-benzene sulphonamide for anti-HIV activity . These studies suggest that the compound may also have potential biological activities, given its structural similarity to the compounds studied.
Synthesis Analysis
The synthesis of related compounds involves the design and reaction of specific starting materials to yield products with potential biological activities. In the first paper, a series of benzamide derivatives were synthesized and their anti-tubercular activity was evaluated . The second paper describes the synthesis of indole-based sulfonamide derivatives by reacting isatin and its derivatives with sulphadimidine . Although the exact synthesis of N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-4-(1H-pyrrol-1-yl)benzamide is not detailed, similar synthetic strategies could be employed, involving the formation of amide bonds and the use of specific heterocyclic starting materials.
Molecular Structure Analysis
The molecular structure of compounds is crucial in determining their biological activity. In the first paper, single crystals were developed for some of the synthesized compounds, which allowed for the analysis of their molecular interactions in docking studies . These interactions are key to understanding how the compounds bind to their biological targets. The compound likely has a complex molecular structure with multiple rings and functional groups that could interact with biological targets in a similar manner.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the formation of amide bonds and the use of heterocyclic chemistry. The first paper does not detail the specific chemical reactions but mentions the design and synthesis of the compounds . The second paper involves the reaction of isatin derivatives with sulphadimidine, indicating a condensation reaction to form the sulfonamide derivatives . The compound would similarly undergo chemical reactions that form its complex structure, potentially involving multiple steps and various reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. While the papers do not provide specific data on the physical and chemical properties of the compounds synthesized, they do mention the evaluation of cytotoxicity on human cells . This suggests that the compounds have been assessed for their safety profile, which is an important aspect of their physical and chemical properties. The compound would also need to be evaluated for its solubility, stability, and safety to determine its suitability for further development.
科学的研究の応用
Nonaqueous Capillary Electrophoresis
Research by Lei Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for the separation of imatinib mesylate and related substances, demonstrating the utility of capillary electrophoresis in the quality control of pharmaceutical compounds. This technique's effectiveness, simplicity, and affordability highlight its potential in scientific research applications involving complex chemical analyses (Lei Ye et al., 2012).
Histone Deacetylase Inhibition for Cancer Therapy
Nancy Z. Zhou et al. (2008) discovered an orally active histone deacetylase (HDAC) inhibitor, showcasing its potential as an anticancer drug. The compound selectively inhibits HDACs 1-3 and 11, blocking cancer cell proliferation and inducing apoptosis. This research highlights the application of chemical compounds in developing new therapeutic strategies for cancer treatment (Nancy Z. Zhou et al., 2008).
Anti-angiogenic and DNA Cleavage Activities
Vinaya Kambappa et al. (2017) synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives and evaluated their efficacy in inhibiting in vivo angiogenesis using a chick chorioallantoic membrane model. These compounds also exhibited DNA cleavage activities, suggesting their potential as anticancer agents through anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).
Metal Complexes of Benzamides for Antibacterial Activity
Research by E. Khatiwora et al. (2013) synthesized metal complexes of new benzamides, showing improved antibacterial activities compared to free ligands and standard antibiotics against various bacteria. This work demonstrates the scientific application of chemical compounds in enhancing the effectiveness of antibacterial agents (E. Khatiwora et al., 2013).
特性
IUPAC Name |
N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-15-14-19(27)24-21(22-15)26-12-8-17(9-13-26)23-20(28)16-4-6-18(7-5-16)25-10-2-3-11-25/h2-7,10-11,14,17H,8-9,12-13H2,1H3,(H,23,28)(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOLHWHRSAWGAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-4-pyrrol-1-ylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

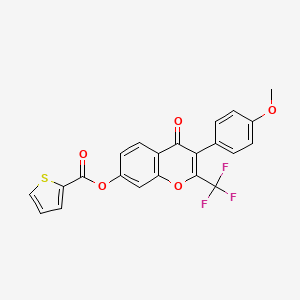
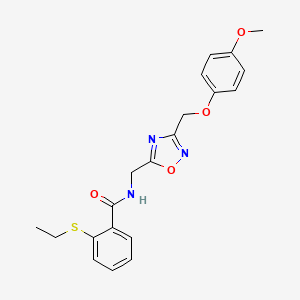
![3-{[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]carbonyl}-6,8-dibromo-2H-chromen-2-one](/img/structure/B2553513.png)
![1-[3-(2-Chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2553514.png)
![4-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-5-methylpyrimidine](/img/structure/B2553515.png)
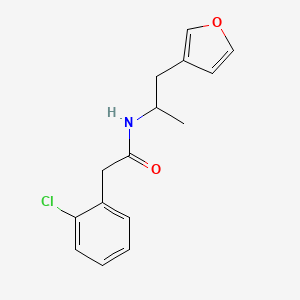
![3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553518.png)
![N-[1-(3-Cyanophenyl)cyclopropyl]but-2-ynamide](/img/structure/B2553519.png)
![5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2553520.png)
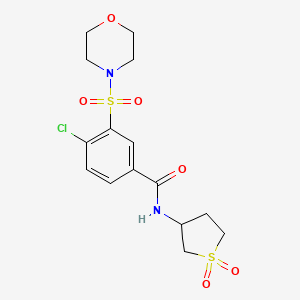
![6-Cyclobutoxyimidazo[1,2-b]pyridazine](/img/structure/B2553522.png)
![N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2553523.png)
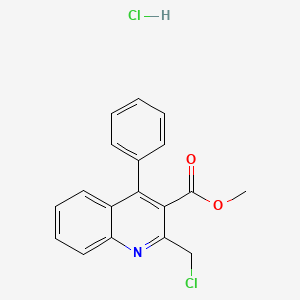
![5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2553526.png)